4-Methyl-2-propionylthiazole

説明

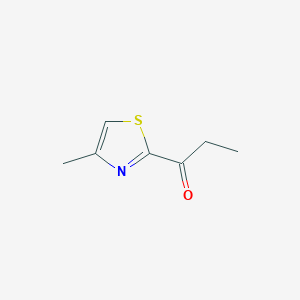

Structure

3D Structure

特性

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-3-6(9)7-8-5(2)4-10-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIXHMCTJKJFEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608731 | |

| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13679-83-9 | |

| Record name | 4-Methyl-2-propionylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-PROPIONYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5VFJ8K62L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-2-propionylthiazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-propionylthiazole (CAS No. 13679-83-9), a heterocyclic compound of significant interest in the flavor industry. We will explore its fundamental physicochemical properties, established synthetic pathways, and the analytical methodologies required for its characterization and quality control. The document details its primary applications as a flavoring agent, supported by data on its organoleptic profile and recommended usage levels. Furthermore, this guide addresses the available safety and regulatory information pertinent to its use in food products. The content is structured to serve as an essential resource for researchers, chemists, and professionals in the fields of food science and chemical manufacturing.

Introduction to Thiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a foundational scaffold in the chemistry of natural and synthetic compounds.[1] Thiazole derivatives are known for their diverse and potent sensory properties, often contributing nutty, roasted, savory, and fruity notes to foods and beverages. Beyond flavor science, the unique electronic properties of the thiazole ring make it a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules.[2]

This compound is a specific member of this class, valued for its distinct flavor profile. This guide offers a detailed examination of its chemical identity, synthesis, and application, providing the technical insights necessary for its effective use and study.

Physicochemical Properties

Accurate characterization of this compound begins with its fundamental physicochemical properties, which dictate its behavior in various matrices and applications.

2.1 Chemical Identity The compound is systematically named 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one.[3][4] Its identity is unambiguously confirmed by its CAS registry number and molecular formula.[3][4]

Sources

- 1. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 2. CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid - Google Patents [patents.google.com]

- 3. 4-methyl-2-propionyl thiazole, 13679-83-9 [thegoodscentscompany.com]

- 4. GSRS [gsrs.ncats.nih.gov]

4-Methyl-2-propionylthiazole chemical structure and formula

This guide provides a comprehensive technical overview of 4-Methyl-2-propionylthiazole, a heterocyclic compound of significant interest in the flavor and food science industries. Designed for researchers, chemists, and drug development professionals, this document elucidates the molecule's core chemical structure, physicochemical properties, a plausible synthetic route, and its primary applications, grounded in established scientific principles and data.

Core Molecular Identity and Structure

This compound is an aromatic heterocyclic compound characterized by a five-membered thiazole ring. The thiazole core, containing both sulfur and nitrogen atoms, is fundamental to the aromaticity and reactivity of the molecule. The substitution pattern is key to its specific properties.

Nomenclature and Chemical Identifiers

Precise identification is critical in scientific research and regulatory compliance. The compound is cataloged under several identifiers across major chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one | [1] |

| CAS Number | 13679-83-9 | [1][2] |

| Molecular Formula | C₇H₉NOS | [1][2] |

| Molecular Weight | 155.22 g/mol | [1][2] |

| FDA UNII | N5VFJ8K62L | [1] |

| PubChem CID | 20560352 | [2] |

Structural Elucidation

The structure consists of a central thiazole ring with a methyl group (CH₃) attached at position 4 and a propionyl group (COCH₂CH₃) at position 2. The propionyl group's ketone functional group and the aromatic thiazole ring are the primary determinants of the molecule's chemical behavior and its characteristic sensory profile.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various matrices, its stability, and its processing requirements. The data presented here are derived from public databases and estimations, providing a baseline for experimental design.

| Property | Value | Notes |

| Boiling Point | 83-88 °C @ 6.00 mm Hg | [1] |

| ~247 °C @ 760 mm Hg (estimated) | [1] | |

| Flash Point | ~103.3 °C (218 °F) (estimated) | [1] |

| Solubility | Soluble in alcohol. | [1] |

| Water: 2483 mg/L @ 25 °C (estimated) | [1] | |

| logP (o/w) | 1.360 (estimated) | [1] Indicates moderate lipophilicity. |

The estimated octanol-water partition coefficient (logP) of 1.360 suggests that this compound is moderately lipophilic. This property is crucial for its application in food systems, as it influences its distribution between aqueous and lipid phases, thereby affecting its flavor release and perception.

Synthesis and Characterization

While multiple synthetic routes to substituted thiazoles exist, a common and reliable approach is the Hantzsch thiazole synthesis or variations thereof. This section outlines a plausible, field-proven methodology for the laboratory-scale synthesis of this compound. This protocol is designed as a self-validating system, where the successful formation of the product can be confirmed at each stage.

Proposed Synthetic Pathway: A Modified Hantzsch Approach

The synthesis involves the condensation of an α-haloketone with a thioamide. For this compound, the logical precursors are propionylthioamide and a 3-halo-2-butanone.

Reaction: Propionylthioamide + 3-Chloro-2-butanone → this compound + HCl + H₂O

The causality behind this choice lies in the commercial availability of the starting materials and the high-yielding nature of this cyclocondensation reaction. The mechanism involves the nucleophilic attack of the sulfur from the thioamide onto the electrophilic carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add propionylthioamide (1.0 eq) and absolute ethanol. Stir until dissolved.

-

Addition of Reagents: Slowly add 3-chloro-2-butanone (1.1 eq) to the solution. The slight excess of the haloketone ensures the complete consumption of the thioamide.

-

Condensation: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrochloric acid formed during the reaction until effervescence ceases (pH ≈ 7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is based on its ability to effectively dissolve the product while having low miscibility with water.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude oil by vacuum distillation, collecting the fraction boiling at 83-88 °C at 6 mm Hg to yield pure this compound.[1]

Purity Assessment and Characterization

The identity and purity of the final compound must be validated.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (m/z = 155) and provides a purity profile.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical environment of each proton and carbon atom.

Industrial Applications

The primary application of this compound is as a flavoring agent in the food industry. Its unique sensory profile makes it a valuable component in creating complex and appealing flavor systems.

Organoleptic Profile

-

Odor: Described as having green and fruity notes.[1]

-

Flavor: Characterized by fruity and burnt taste profiles.[1]

This combination of green, fruity, and slightly roasted notes allows it to be used in a wide array of food products to impart a more authentic and complex flavor. It is explicitly not recommended for fragrance applications.[1]

Usage in Food Categories

Regulatory bodies and industry panels have established usage levels for this compound to ensure safety and efficacy. The following table summarizes typical and maximum use levels in various food categories.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy Products | 0.40 | 2.00 |

| Fats and Oils | 0.20 | 1.00 |

| Edible Ices | 0.40 | 2.00 |

| Confectionery | 0.40 | 2.00 |

| Bakery Wares | 0.40 | 2.00 |

| Meat Products | 0.10 | 0.40 |

| Non-alcoholic Beverages | 0.20 | 1.00 |

| Alcoholic Beverages | 0.40 | 2.00 |

| Ready-to-eat Savories | 1.00 | 5.00 |

| Soups, Sauces, Spices | 0.20 | 1.00 |

| (Data sourced from The Good Scents Company, reflecting industry survey data)[1] |

Safety and Regulatory Standing

For any compound intended for human consumption, a thorough evaluation of its safety is paramount.

-

Toxicological Data: As of the latest review, specific oral, dermal, and inhalation toxicity data for this compound has not been determined.[1]

-

GHS Classification: The compound does not have a harmonized GHS classification according to the available data.[1]

-

Regulatory Evaluation: It is listed in the EU's food flavorings database (DG SANTE: 15.085).[1] It has been considered by the European Food Safety Authority (EFSA) under Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2), which covers thiazole derivatives.[1]

Handling Recommendations: Standard laboratory procedures should be followed. Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.[3] Store in a cool, dry place away from incompatible materials.[4]

References

-

The Good Scents Company. (n.d.). 4-methyl-2-propionyl thiazole. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PerfumersWorld. (n.d.). 2-iso Propyl 4 Methyl Thiazole. Retrieved from [Link]

Sources

Navigating the Toxicological Landscape of 4-Methyl-2-propionylthiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Flavoring Agent 4-Methyl-2-propionylthiazole

This compound is a volatile organic compound recognized for its characteristic nutty, roasted, and slightly fruity aroma. This profile has led to its application as a flavoring agent in a variety of food products. As with any compound intended for human consumption, a thorough understanding of its toxicological profile is paramount to ensure consumer safety. This technical guide provides a comprehensive overview of the available toxicological data for this compound, delving into the scientific principles that underpin its safety assessment.

The safety of this compound as a flavoring agent is primarily established through a rigorous scientific process known as the "Generally Recognized as Safe" (GRAS) assessment, conducted by expert panels such as the Flavor and Extract Manufacturers Association (FEMA) Expert Panel. This evaluation considers not only data on the specific substance but also leverages a well-established scientific practice of "read-across" from structurally related compounds. This approach is particularly relevant for flavoring substances, which are typically consumed in very small amounts and share common metabolic pathways with other structurally similar molecules.

This guide will dissect the available toxicological information, focusing on acute toxicity, genotoxicity, and repeated-dose toxicity. It will also elucidate the metabolic pathways that are central to understanding the compound's biological fate and the rationale behind the read-across approach.

The Scientific Foundation of Safety Assessment: The Read-Across Approach

Direct toxicological testing of every individual flavoring substance is often not feasible or necessary from both an ethical and scientific standpoint. The "read-across" approach, a cornerstone of modern chemical safety assessment, allows for the evaluation of a substance based on the toxicological data of structurally similar compounds. The validity of this approach hinges on the similarity in chemical structure, physicochemical properties, and, most importantly, the predicted metabolic pathways and biological activities.

For this compound, its safety evaluation is intrinsically linked to the broader category of thiazole derivatives. Regulatory bodies like the European Food Safety Authority (EFSA) evaluate such substances in "Flavouring Groups," and this compound is included in Flavouring Group Evaluation 21 (FGE.21), which covers thiazoles, thiophenes, thiazolines, and thienyl derivatives.

Predicted Metabolism of this compound

The biological effects of a compound are often determined by its metabolites. Understanding the metabolic fate of this compound is therefore crucial for its safety assessment. Based on established metabolic pathways for related 2-acylthiazoles, the following metabolic transformations are predicted:

-

Reduction of the Ketone Group: The primary metabolic pathway is expected to involve the reduction of the propionyl group's ketone to a secondary alcohol.

-

Oxidation of the Methyl Group: The methyl group on the thiazole ring can undergo oxidation to a primary alcohol, which can be further oxidized to a carboxylic acid.

-

Ring Cleavage: While a minor pathway, cleavage of the thiazole ring can occur, leading to the formation of smaller, readily excretable molecules.

These metabolic steps generally lead to more polar, water-soluble compounds that can be easily eliminated from the body, thus reducing the potential for accumulation and toxicity.

Caption: Predicted metabolic pathways for this compound.

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the potential for adverse health effects from a single, short-term exposure to a substance. The most common endpoint for these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animals.

While a specific LD50 value for this compound is not publicly available, the safety assessment within FGE.21 relies on data from structurally related thiazole derivatives. For instance, a study on the acute oral toxicity of a different thiazole derivative, N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine, in Syrian hamsters determined an LD50 of 1000 mg/kg body weight.[1] Generally, thiazoles and thiazolines are considered to have similar toxicities regardless of their side groups.[2]

Based on the available data for related compounds and its classification within the FEMA GRAS program, this compound is considered to have low acute oral toxicity.

Genotoxicity and Mutagenicity Evaluation

Genotoxicity assays are a critical component of toxicological evaluation, as they assess a substance's potential to damage genetic material (DNA), which can lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is typically employed.

In Vitro Assays

The most common in vitro genotoxicity test is the bacterial reverse mutation assay, also known as the Ames test . This assay uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation that allows the bacteria to grow in a medium lacking the amino acid.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

-

Strain Selection: Use of multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

-

Metabolic Activation: The test is conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.

-

Dose Selection: A preliminary toxicity test is performed to determine the appropriate dose range of the test substance. The highest dose should show some evidence of toxicity but not be lethal to the bacteria.

-

Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and are now able to grow) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Caption: Simplified workflow of the Ames Test.

Repeated-Dose Toxicity Assessment

Repeated-dose toxicity studies are essential for evaluating the potential health effects of long-term, low-level exposure to a substance. These studies help to identify target organs for toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL). The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

For this compound, the safety assessment within FGE.21 relies on a 90-day oral toxicity study conducted on a representative substance for the thiazole subgroup. The specific NOAEL from this study, when compared to the estimated daily intake of this compound, provides a margin of safety that supports its use as a flavoring agent.

Key Parameters in a 90-Day Oral Toxicity Study (OECD 408)

-

Animal Model: Typically rats are used.

-

Dose Groups: A control group and at least three dose levels are used.

-

Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

-

Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.

-

Histopathology: A comprehensive set of organs and tissues are examined microscopically for any treatment-related changes.

The NOAEL derived from such a study is a critical piece of data for establishing an Acceptable Daily Intake (ADI) for humans.

Data Summary

| Toxicological Endpoint | Result/Value | Basis of Conclusion |

| Acute Oral Toxicity (LD50) | Low Toxicity | Read-across from structurally related thiazole derivatives.[1][2] |

| Genotoxicity (Ames Test) | No concern for genotoxicity | Evaluation of the thiazole group in EFSA FGE.21; negative results for related compounds.[3] |

| Repeated-Dose Toxicity (NOAEL) | Adequate margin of safety | Read-across from a 90-day study on a representative thiazole in EFSA FGE.21. |

Conclusion

The toxicological assessment of this compound is a prime example of a modern, science-driven approach to ensuring the safety of food ingredients. While a complete toxicological dossier for this specific compound is not publicly available, its safety is well-supported by the FEMA GRAS evaluation, which is based on a robust read-across approach from structurally and metabolically similar thiazole derivatives.

The available evidence indicates that this compound has low acute toxicity and is not genotoxic. The estimated daily intake from its use as a flavoring agent is well below the levels that would be considered a safety concern, based on the NOAEL established for the thiazole group of substances. This comprehensive evaluation, rooted in the principles of structural analogy and metabolic similarity, provides a strong foundation for the continued safe use of this compound in food.

References

-

de Assis, P. A. C., et al. (2021). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Drug and Chemical Toxicology, 44(6), 633-639. Available at: [Link]

-

Moran, E. J., Easterday, O. D., & Oser, B. L. (1980). Acute oral toxicity of selected flavor chemicals. Drug and Chemical Toxicology, 3(3), 249-258. Available at: [Link]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530. Available at: [Link]

-

ChemSafetyPro. (2016). Repeated Dose Toxicity. Available at: [Link]

-

The Good Scents Company. (n.d.). 4-methyl-2-propionyl thiazole. Available at: [Link]

-

EFSA Panel on Food Additives and Flavourings (FAF), et al. (2023). Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. EFSA Journal, 21(2), e07777. Available at: [Link]

Sources

The Multifaceted Role of 4-Methyl-2-propionylthiazole in Flavor Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-propionylthiazole, a volatile sulfur-containing heterocyclic compound that contributes significantly to the flavor profiles of a diverse range of thermally processed foods. This document delves into the chemical and organoleptic properties of this compound, its natural occurrence, and the mechanistic pathways of its formation, primarily through the Maillard reaction. Furthermore, this guide details its applications in the flavor industry, regulatory status, and methodologies for its synthesis and analysis. Through a synthesis of technical data and field-proven insights, this guide aims to be an essential resource for professionals in flavor chemistry, food science, and related disciplines.

Introduction: The Significance of Thiazoles in Flavor

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. They are renowned for their potent and diverse aroma characteristics, often described as nutty, roasted, meaty, and savory. These compounds are key contributors to the desirable flavors developed during the cooking of foods such as meat, coffee, and cocoa.[1][2] Among the myriad of thiazole derivatives, this compound (C₇H₉NOS) stands out for its unique sensory profile, contributing complex fruity and burnt notes.[3] Understanding the formation and sensory impact of this specific thiazole is crucial for the development of authentic and appealing flavor systems in the food industry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a flavor compound is fundamental to its effective application and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₉NOS | [4] |

| Molecular Weight | 155.22 g/mol | [4] |

| CAS Number | 13679-83-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 83.00 to 88.00 °C @ 6.00 mm Hg | [3] |

| Solubility | Soluble in alcohol; slightly soluble in water (2483 mg/L @ 25 °C est.) | [3] |

| logP (o/w) | 1.360 (est.) | [3] |

Table 1: Physicochemical properties of this compound.

Organoleptic Profile: A Duality of Fruity and Burnt Notes

The sensory perception of this compound is characterized by a unique combination of seemingly contrasting flavor notes.

-

Odor: Described as "green" and "fruity" when evaluated at 0.01% in propylene glycol.[3]

Natural Occurrence and Biosynthesis

Formation through the Maillard Reaction

The primary pathway for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs during thermal processing. The general mechanism for thiazole formation involves the interaction of a sulfur source (typically from the degradation of sulfur-containing amino acids like cysteine), an ammonia source (from amino acid degradation), and a dicarbonyl compound (from sugar fragmentation).

For the specific formation of this compound, the following precursors are proposed:

-

Propionyl group: The propionyl (CH₃CH₂CO-) moiety likely originates from the Strecker degradation of α-aminobutyric acid or the degradation of 3-hydroxy-2-pentanone, which can be formed from sugar fragmentation.

-

4-Methylthiazole core: The formation of the thiazole ring with a methyl group at the 4-position suggests the involvement of pyruvaldehyde (a common dicarbonyl from sugar degradation) and a sulfur and nitrogen source.

Occurrence in Foods

While the presence of a wide array of thiazoles is well-documented in thermally processed foods, specific identification and quantification of this compound are less commonly reported. However, based on its formation pathways and the presence of its likely precursors, it is expected to be found in:

-

Roasted Coffee: The roasting of coffee beans involves extensive Maillard reactions, leading to the formation of numerous heterocyclic compounds, including thiazoles, which contribute to the characteristic roasted and nutty aroma.[7][8]

-

Cooked Meat: The cooking of meat, particularly through roasting or frying, generates a complex mixture of flavor compounds, with thiazoles playing a crucial role in the development of savory and meaty notes.[2][9]

-

Cocoa Products: The roasting of cocoa beans is another process rich in Maillard chemistry, where thiazoles contribute to the characteristic chocolatey and nutty flavor profile.[4]

Further research employing advanced analytical techniques is required to definitively quantify the concentration and contribution of this compound in these and other food matrices.

Applications in the Flavor Industry

This compound is utilized as a flavoring agent to impart or enhance specific flavor profiles in a variety of food products. Its unique combination of fruity and burnt notes makes it a valuable tool for flavorists.

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products | 0.40 | 2.00 |

| Fats and oils | 0.20 | 1.00 |

| Edible ices | 0.40 | 2.00 |

| Processed fruit | 0.30 | 1.50 |

| Confectionery | 0.40 | 2.00 |

| Bakery wares | 0.40 | 2.00 |

| Meat products | 0.10 | 0.40 |

| Soups and sauces | 0.20 | 1.00 |

| Non-alcoholic beverages | 0.20 | 1.00 |

| Alcoholic beverages | 0.40 | 2.00 |

| Ready-to-eat savories | 1.00 | 5.00 |

Table 2: Average and maximum usage levels of this compound in various food categories as reported by DG SANTE.[3]

Regulatory Status

The regulatory status of flavoring substances is critical for their use in food products.

-

European Union: this compound is listed in the EU's database of flavoring substances with the FL-no 15.085.[3]

-

United States (FEMA GRAS): As of the latest review of publicly available FEMA GRAS lists, this compound does not have a specific FEMA number. However, many other alkylthiazoles are considered Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association.[10][11] It is recommended to consult the most current regulatory documentation for definitive status.

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated numerous thiazole derivatives. While a specific evaluation for this compound was not found, related compounds like 2-propionylthiazole have been evaluated and found to have no safety concern at current levels of intake.[2][12]

Methodologies for Synthesis and Analysis

Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[12] The general reaction involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Synthesis of this compound (Illustrative)

-

Preparation of Propionthioamide:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine propionamide and phosphorus pentasulfide (P₄S₁₀) in a suitable anhydrous solvent (e.g., toluene).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield propionthioamide.

-

-

Hantzsch Condensation:

-

Dissolve the synthesized propionthioamide and 1-chloro-2-butanone in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

Analytical Methodology: Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of volatile flavor compounds like this compound in complex food matrices.

Experimental Protocol: Quantification of this compound in a Food Matrix

-

Sample Preparation (Solid Phase Microextraction - SPME):

-

Homogenize a known amount of the food sample.

-

Place the homogenized sample into a headspace vial.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar thiazole not present in the sample).

-

Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) for a specific time to allow volatiles to partition into the headspace.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 250°C) and hold.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity and selectivity.

-

-

-

Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.

-

Quantify the compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard at different concentrations.

-

Conclusion

This compound is a significant volatile flavor compound with a unique sensory profile that enriches the taste and aroma of many cooked foods. Its formation via the Maillard reaction highlights the intricate chemistry that governs flavor development during thermal processing. While its specific natural occurrence and regulatory status in some regions require further elucidation, its established use in the flavor industry underscores its importance. The methodologies for its synthesis and analysis, based on established principles of organic chemistry and analytical science, provide a framework for further research and application. This guide serves as a foundational resource for scientists and researchers seeking to understand and harness the potential of this intriguing flavor molecule.

References

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). GRAS Flavoring Substances 24. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-2-propionyl thiazole. Retrieved from [Link]

-

GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC - NIH. (n.d.). Retrieved from [Link]

-

2-ethyl-4-methyl thiazole, 15679-12-6 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

This compound - gsrs. (n.d.). Retrieved from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (n.d.). Retrieved from [Link]

-

Formation of N-Heterocyclic Compounds during Roasting of Coffee - Imre Blank's. (n.d.). Retrieved from [Link]

-

Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans - Sandiego. (2021, March 14). Retrieved from [Link]

-

RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. (2020, July 5). Retrieved from [Link]

-

JECFA Evaluations-2-PROPIONYLTHIAZOLE- - Inchem.org. (n.d.). Retrieved from [Link]

-

The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (n.d.). Retrieved from [Link]

-

Thiazoles - Advanced Biotech. (n.d.). Retrieved from [Link]

-

Volatile compounds in meat and meat products - SciELO. (2017, January 26). Retrieved from [Link]

-

2-Isopropyl-4-methylthiazole | C7H11NS | CID 61808 - PubChem. (n.d.). Retrieved from [Link]

-

4-methyl-2-propionyl thiazole, 13679-83-9 - Perflavory. (n.d.). Retrieved from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved from [Link]

-

HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method - PubMed. (2022, August 30). Retrieved from [Link]

-

-

GRAS Substances (3964-4023).pdf - Flavor and Extract Manufacturers Association. (n.d.). Retrieved from [Link]

-

-

Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. femaflavor.org [femaflavor.org]

- 3. 4-methyl-2-propionyl thiazole, 13679-83-9 [thegoodscentscompany.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. 4-methyl-2-propionyl thiazole, 13679-83-9 [perflavory.com]

- 7. 2-Isopropyl-4-methyl thiazole(15679-13-7) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of certain food additives: ninety-seventh report of the Joint FAO/WHO Expert Committee on Food Additives [who.int]

- 10. 2-propionyl thiazole, 43039-98-1 [thegoodscentscompany.com]

- 11. JECFA Evaluations-2-PROPIONYLTHIAZOLE- [inchem.org]

- 12. Showing Compound 4-Methyl-2-(1-methylethyl)thiazole (FDB016151) - FooDB [foodb.ca]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acylthiazoles via Hantzsch Thiazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-acylthiazole moiety is a significant pharmacophore in medicinal chemistry, integral to a wide array of therapeutic agents. The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, provides a robust platform for the construction of the thiazole ring. This application note presents a detailed guide to a modified Hantzsch synthesis for the direct preparation of 2-acylthiazoles from readily available α-ketothioamides and α-haloketones. We will delve into the mechanistic underpinnings of this transformation, provide a comprehensive, step-by-step experimental protocol, and offer insights into the reaction's scope and potential challenges. This guide is intended to equip researchers in drug discovery and organic synthesis with the practical knowledge to efficiently synthesize these valuable compounds.

Introduction: The Significance of 2-Acylthiazoles in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs.[1] When functionalized with an acyl group at the 2-position, the resulting 2-acylthiazole framework exhibits a broad spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The development of efficient and versatile synthetic routes to access these molecules is therefore a critical endeavor for the advancement of novel therapeutic agents.

The classical Hantzsch thiazole synthesis, first reported in 1887, traditionally involves the condensation of an α-haloketone with a thioamide or thiourea.[2] While this method is highly effective for the synthesis of various substituted thiazoles, the direct synthesis of 2-acylthiazoles often requires specialized starting materials or multi-step procedures. This guide focuses on a contemporary adaptation that allows for the direct and efficient synthesis of 2-acylthiazoles.

The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The traditional Hantzsch synthesis is a powerful method for constructing the thiazole ring.[3] The reaction proceeds through the nucleophilic attack of the sulfur atom of a thioamide onto the α-carbon of a haloketone, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic thiazole ring.[4] Kinetic studies have shown this reaction to be second-order with respect to both the thioamide and the α-halo carbonyl compound.[1]

A Direct Approach to 2-Acylthiazoles: The α-Ketothioamide Modification

A significant advancement in the synthesis of 2-acylthiazoles involves the use of α-ketothioamides as the thioamide component in a Hantzsch-type reaction. This approach provides a more direct and efficient route to the target compounds compared to traditional multi-step sequences.[5]

Reaction Mechanism

The reaction between an α-ketothioamide and an α-haloketone proceeds through a well-defined mechanistic pathway. The key steps are outlined below:

-

Nucleophilic Attack: The sulfur atom of the α-ketothioamide acts as a nucleophile, attacking the electrophilic α-carbon of the haloketone. This results in the formation of an intermediate.[6]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the original α-ketothioamide moiety, forming a five-membered dihydrothiazole intermediate.[6]

-

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the dihydrothiazole intermediate to yield the aromatic 2-acylthiazole.[6]

Caption: Mechanism of 2-Acylthiazole Synthesis.

Experimental Protocol: General Procedure for the Synthesis of 2-Acyl-4-arylthiazoles

This protocol is adapted from a reported efficient synthesis of 2-acylthiazoles.[5]

Materials:

-

α-Ketothioamide (1.0 mmol)

-

Substituted phenacyl bromide (α-bromoacetophenone) (1.0 mmol)

-

Acetone (10 mL)

-

Triethylamine (1.2 mmol)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 50 mL round-bottom flask, add the α-ketothioamide (1.0 mmol) and the substituted phenacyl bromide (1.0 mmol).

-

Add acetone (10 mL) to the flask and stir the mixture to dissolve the solids.

-

Add triethylamine (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Upon completion of the reaction (typically 1-2 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 2-acyl-4-arylthiazole.

Caption: Experimental Workflow for 2-Acylthiazole Synthesis.

Reaction Scope and Limitations

The described method is applicable to a range of α-ketothioamides and phenacyl bromides, providing good to excellent yields of the corresponding 2-acyl-4-arylthiazoles.

| Entry | α-Ketothioamide (R¹) | Phenacyl Bromide (R²) | Yield (%) |

| 1 | Phenyl | Phenyl | 75 |

| 2 | Phenyl | 4-Fluorophenyl | 70 |

| 3 | Phenyl | 4-Chlorophenyl | 68 |

| 4 | 4-Biphenyl | 4-Chlorophenyl | 78 |

| 5 | 2-Furyl | Phenyl | 65 |

Yields are representative and may vary depending on the specific substrates and reaction conditions.[6]

Limitations: While this method is generally efficient, the reactivity of the starting materials can influence the reaction outcome. Highly hindered substrates may require longer reaction times or higher temperatures. Additionally, the presence of other reactive functional groups on the starting materials may lead to side reactions.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive reagents- Insufficient reaction time or temperature- Incorrect stoichiometry | - Check the purity and activity of starting materials.- Increase reaction time and/or temperature.- Ensure accurate measurement of reagents. |

| Formation of multiple products | - Side reactions due to other functional groups- Decomposition of starting materials or product | - Protect sensitive functional groups before the reaction.- Lower the reaction temperature and monitor closely.- Optimize the amount of base used. |

| Difficulty in product purification | - Co-elution of impurities with the product- Product instability on silica gel | - Use a different eluent system for column chromatography.- Consider alternative purification methods such as recrystallization or preparative HPLC.- Neutralize the silica gel with a small amount of triethylamine in the eluent. |

Alternative Synthetic Strategies

While the direct synthesis from α-ketothioamides is highly effective, it is valuable to be aware of alternative, albeit often more lengthy, approaches to 2-acylthiazoles. One common indirect method involves a multi-step sequence starting from a 2-aminothiazole, which is readily prepared via the classical Hantzsch synthesis. This sequence typically involves:

-

Diazotization of the 2-aminothiazole to form a diazonium salt.

-

Sandmeyer-type reaction to replace the diazonium group with a halogen (e.g., bromine) to yield a 2-bromothiazole.

-

Acylation of the 2-bromothiazole, often via a metal-catalyzed cross-coupling reaction or through lithiation followed by reaction with an acylating agent.

This multi-step approach, while versatile, is less atom-economical and involves more synthetic steps compared to the direct method highlighted in this note.

Conclusion

The modified Hantzsch synthesis utilizing α-ketothioamides provides a powerful and direct route for the preparation of medicinally important 2-acylthiazoles. This method is characterized by its operational simplicity, good to excellent yields, and the use of readily accessible starting materials. By understanding the underlying mechanism and following the detailed protocol, researchers can efficiently synthesize a diverse library of 2-acylthiazole derivatives for applications in drug discovery and development. The troubleshooting guide and discussion of alternative strategies further equip scientists with the necessary knowledge to address potential challenges and make informed decisions in their synthetic endeavors.

References

- Fu, R.-G., Wang, Y., Xia, F., Zhang, H.-L., Sun, Y., Yang, D.-W., Wang, Y.-W., & Yin, P. (2019). A one-pot three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur provides 2-amino-5-acylthiazoles in good yields with good functional group tolerance. Journal of Organic Chemistry, 84(19), 12237-12245.

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Tomassetti, M., et al. (2018).

- Gunashree, K. T., Santhosh, C., Aishwarya Bharathi, H. M., Singh, K. R., Prabhakaran, P., & Sadashiva, M. P. (2026). An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors. Chemistry & Biodiversity, 23(1), e202501670.

- Bercot, E. A., & Faul, M. M. (2008). New Methods for the Synthesis of 2-Aminothiazolones. The Journal of Organic Chemistry, 73(15), 5869-5872.

- Kauthale, S. S., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Oriental Journal of Chemistry, 38(4).

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical-Biological Interactions, 330, 109244.

- Sadashiva, M. P., et al. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(35), 24653-24665.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

- Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

-

ResearchGate. (n.d.). Synthesis of 2‐amino 4‐acyl thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]

- Sadashiva, M. P., et al. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Advances, 13(35), 24653-24665.

Sources

- 1. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 3. scribd.com [scribd.com]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. An Expedient Synthesis of 2-Acylthiazoles and 2-Acyl-4-methyl-5-acetylthiazoles Using α-Ketothioamides as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of 4-Methyl-2-propionylthiazole in Savory Flavor Creation

An in-depth guide for researchers, scientists, and product development professionals on the application of 4-Methyl-2-propionylthiazole as a potent savory flavoring agent.

This compound (CAS No. 13679-83-9) is a sulfur-containing heterocyclic compound belonging to the thiazole family.[1][2] Thiazoles are a critical class of compounds in flavor chemistry, often formed during the thermal processing of food through Maillard reactions and renowned for their potent, low-threshold aromas.[3][4] While many thiazoles are associated with nutty, meaty, or roasted notes, this compound presents a unique organoleptic profile described as green, fruity, and notably, burnt.[1]

This "burnt" characteristic is the cornerstone of its utility as a savory flavoring agent. It does not impart a simple fruity note but rather provides a complex, cooked, and slightly toasted character that is foundational in building authentic savory profiles. When skillfully applied, it can introduce depth and a "just-cooked" authenticity to a wide array of food products, from soups and sauces to processed meats and snacks. This guide provides the technical details and methodological protocols for its effective application.

Physicochemical and Regulatory Profile

A comprehensive understanding of the compound's physical and chemical properties is essential for its proper handling, dosage, and incorporation into food systems.

| Property | Value | Source |

| Chemical Name | 1-(4-methyl-1,3-thiazol-2-yl)propan-1-one | [2] |

| CAS Number | 13679-83-9 | [1] |

| Molecular Formula | C₇H₉NOS | [1][2] |

| Molecular Weight | 155.22 g/mol | [1][2] |

| Appearance | Estimated as a liquid | [5] |

| Odor Profile | Green, fruity, burnt | [1] |

| Flavor Profile | Fruity, burnt | [1] |

| Boiling Point | 83-88 °C @ 6.00 mm Hg; 247-248 °C @ 760.00 mm Hg (est.) | [1] |

| Solubility | Soluble in alcohol; Water solubility est. at 2,483 mg/L @ 25°C | [1] |

| DG SANTE ID | 15.085 | [1] |

Sensory Characteristics and Causality

The sensory perception of this compound is highly dependent on its concentration.

-

At High Concentrations: The "burnt" and "fruity" notes can be intense and may not be immediately identifiable as savory.

-

At Recommended Use Levels (ppm): The harshness subsides, and the compound contributes a subtle warmth and roasted complexity. The fruity note lifts the overall flavor, preventing it from becoming flat or overly heavy. This is crucial in savory applications where a balance of deep, roasted notes and brighter, complex top notes is desired to mimic the flavor of traditionally cooked foods.

The presence of both a sulfur atom in the thiazole ring and a ketone functional group contributes to its potent and complex aroma. Thiazoles are known to be powerful, with very diverse qualities even at low concentrations, making them ideal for adding depth and realism to a flavor profile.[3]

Strategic Application in Savory Systems

This compound is rarely used in isolation. Its true value is realized in synergy with other flavor compounds to build a complete and authentic savory experience.

Common Applications:

-

Soups, Stocks, and Broths: It can impart a foundational roasted or simmered character, enhancing the perception of meatiness or a rich vegetable base.[3] Thiazoles are particularly effective in making large batches of these products more cost-effectively while maintaining a robust flavor.[3]

-

Processed Meats and Meat Analogs: In products like sausages, burgers, and plant-based meats, it can introduce a grilled or seared note that is often lost during high-throughput processing.

-

Sauces and Marinades: It enhances the cooked notes in tomato-based sauces, gravies, and BBQ sauces.[3]

-

Ready-to-Eat Savory Snacks: For products like chips, crackers, and seasoned nuts, it can provide a toasted or roasted background note that complements the primary seasoning.[1]

The following workflow illustrates the process of evaluating and incorporating the flavoring agent into a new product formulation.

Caption: Experimental workflow for testing this compound.

Quantitative Application Guidelines

The European Food Safety Authority (EFSA) provides guidance on typical and maximum use levels in various food categories. These levels serve as an excellent starting point for product development.

| Food Category | Typical Use Level (mg/kg) | Maximum Use Level (mg/kg) |

| Dairy Products | 0.4 | 2.0 |

| Fats and Oils | 0.2 | 1.0 |

| Edible Ices | 0.4 | 2.0 |

| Processed Fruit | 0.3 | 1.5 |

| Bakery Wares | 0.4 | 2.0 |

| Meat and Meat Products | 0.1 | 0.4 |

| Fish and Fish Products | 0.1 | 0.4 |

| Soups, Sauces, Spices | 0.2 | 1.0 |

| Non-alcoholic Beverages | 0.2 | 1.0 |

| Alcoholic Beverages | 0.4 | 2.0 |

| Ready-to-eat Savories | 1.0 | 5.0 |

| Composite Foods | 0.2 | 1.0 |

| Data sourced from EFSA evaluations.[1] |

Protocols for Application

Protocol 1: Preparation of a Dosing Stock Solution

Rationale: Due to its potency, this compound must be diluted to ensure accurate and homogenous distribution within a food matrix. Propylene Glycol (PG) is a common, food-grade solvent suitable for this purpose.

Materials:

-

This compound (neat)

-

Food-grade Propylene Glycol (PG)

-

Calibrated analytical balance (readable to 0.001 g)

-

Volumetric flasks and pipettes

-

Amber glass storage bottle

Procedure:

-

Tare a clean, dry beaker on the analytical balance.

-

Weigh precisely 1.000 g of this compound into the beaker.

-

Add approximately 500 g of PG to the beaker and stir until the thiazole is fully dissolved.

-

Transfer the solution quantitatively to a 1000 ml volumetric flask.

-

Rinse the beaker with additional PG, adding the rinsings to the flask to ensure a complete transfer.

-

Fill the flask to the 1000 ml mark with PG.

-

Stopper and invert the flask multiple times to ensure homogeneity. This creates a 0.1% (1000 ppm) stock solution.

-

Transfer to a labeled amber glass bottle for storage at room temperature, protected from light.

Protocol 2: Incorporation into a Model Savory Gravy System

Rationale: This protocol provides a standardized method for evaluating the sensory contribution of this compound in a simple, relevant food matrix. It establishes a baseline for further, more complex product development.

Materials:

-

0.1% this compound stock solution (from Protocol 1)

-

Control Gravy Base (e.g., 30g corn starch, 10g vegetable bouillon powder, 1L water)

-

Beakers, magnetic stirrer, hot plate

-

Calibrated micropipettes

Procedure:

-

Prepare 1.2 kg of the Control Gravy Base by whisking the dry ingredients into cold water and heating gently until thickened. Keep warm.

-

Label four beakers: "Control," "0.2 ppm," "0.5 ppm," and "1.0 ppm."

-

Aliquot 250 g of the warm gravy base into each of the four beakers.

-

Dosing:

-

To the "0.2 ppm" beaker, add 500 µL (0.5 g) of the 0.1% stock solution. (Calculation: 250g * 0.2 ppm / 1000 ppm = 0.05 g of stock).

-

To the "0.5 ppm" beaker, add 1250 µL (1.25 g) of the 0.1% stock solution.

-

To the "1.0 ppm" beaker, add 2500 µL (2.5 g) of the 0.1% stock solution.

-

-

Stir each sample thoroughly for 2 minutes to ensure even distribution.

-

Maintain all samples at a consistent serving temperature (e.g., 60-65°C).

-

Sensory Evaluation:

-

Assemble a panel of trained tasters.

-

Present the samples blind and in a randomized order, including the control.

-

Instruct panelists to evaluate the aroma and flavor, specifically noting the intensity of savory, roasted, burnt, and fruity characteristics, and overall flavor preference.

-

The results will determine the optimal dosage for the desired "roasted" or "cooked" savory profile.

-

Synergistic Flavor Interactions

The functionality of this compound is significantly enhanced when combined with other flavor molecules. Understanding these interactions is key to creating sophisticated savory flavors.

Caption: Synergistic interactions of this compound.

References

-

The Good Scents Company. (n.d.). 2-propionyl thiazole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl-2-propionyl thiazole. Retrieved from [Link]

-

Advanced Biotech. (n.d.). Thiazoles. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-methyl thiazole. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl-4-methyl-3-thiazoline. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

-

PubChem. (n.d.). 2-Isopropyl-4-methylthiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Perfumer & Flavorist. (2022). 2-Ethyl-4-Methylthiazole in Brown, Savory and Fruit Flavors. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of sulfur compounds in food flavor. Part I: Thiazoles. Retrieved from [Link]

- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 144, 111530.

-

Flavor and Extract Manufacturers Association (FEMA). (n.d.). 4276 2-(4-METHYL-5-THIAZOLYL)ETHYL PROPIONATE. Retrieved from [Link]

-

PerfumersWorld. (n.d.). 2-iso Propyl 4 Methyl Thiazole 1% in DPG. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-(2-Methylpropyl)thiazole (FDB008546). Retrieved from [Link]

-

Advanced Biotech. (2024). Thiazoles as Key Ingredients in Soup Bases and Stocks. Retrieved from [Link]

-

Pharmaguideline. (2020). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Food Samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide practical, in-depth solutions to the common challenges you face with matrix effects in the LC-MS/MS analysis of food samples. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, moving from foundational concepts to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects

This section addresses the fundamental "what" and "why" of matrix effects, providing the core knowledge needed to understand and begin to tackle this pervasive issue.

Q1: What exactly is a "matrix effect" in LC-MS/MS food analysis?

A: In the simplest terms, the matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] The "matrix" itself refers to all the components within your sample other than the specific analyte you are trying to measure. In food analysis, this can include a vast array of substances like fats, proteins, sugars, pigments, and salts.[1] This interference occurs in the mass spectrometer's ion source and can lead to either a suppressed (ion suppression) or, less commonly, an enhanced (ion enhancement) signal for your target analyte.[2] The end result is a significant impact on the accuracy, precision, and sensitivity of your quantitative analysis.[2][3]

Q2: What are the primary causes of ion suppression and enhancement in an electrospray ionization (ESI) source?

A: Ion suppression and enhancement are complex phenomena directly related to the ESI process. Here's a breakdown of the leading theories:

-

Competition for Ionization: The ESI source generates a finite number of charged droplets and, subsequently, a limited number of protons or adducts for ionization. When a high concentration of matrix components co-elutes with your analyte, they compete for this limited charge, reducing the number of ions formed from your analyte of interest.[4]

-

Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the physical characteristics of the ESI droplets.[4] Increased viscosity and surface tension can hinder solvent evaporation, making it more difficult for the analyte ions to be released into the gas phase.[5]

-

Co-precipitation: Non-volatile materials in the sample extract can precipitate with the analyte as the ESI droplets shrink. This co-precipitation can trap the analyte, preventing it from being efficiently ionized.[4]

-

Ion Enhancement: While less frequent, ion enhancement can occur. The exact mechanisms are not as well-defined as ion suppression, but one theory suggests that some matrix components might improve the ionization efficiency of the analyte by altering the droplet surface or facilitating the transfer of charge.[6]

Q3: Are certain food matrices more prone to causing matrix effects than others?

A: Absolutely. The complexity and composition of the food matrix play a significant role. Here are some examples:

-

High-Fat Matrices (e.g., edible oils, avocado, nuts): These are notoriously challenging due to the high concentration of lipids, which can cause significant ion suppression and contaminate the ion source.[7]

-

High-Sugar Matrices (e.g., fruits, honey): Sugars are highly polar and can co-extract with polar analytes, leading to matrix effects.

-

Complex Vegetable and Spice Matrices (e.g., spinach, cumin, capsicum): These matrices contain a wide variety of pigments (like chlorophyll), polyphenols, and other endogenous compounds that can interfere with ionization.[8] Studies have shown that matrices like capsicum and cumin can exhibit significant and variable matrix effects.[8]

-

High-Protein Matrices (e.g., meat, dairy, eggs): Proteins can precipitate during sample preparation and analysis, leading to system contamination and signal suppression.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is designed to provide actionable solutions to specific problems you might be facing in the lab.

Q4: My analyte signal is significantly lower in my sample than in my solvent-based standard. How can I confirm this is a matrix effect and quantify it?

A: This is a classic sign of ion suppression. To confirm and quantify it, you need to perform a post-extraction spike experiment.

Protocol: Quantifying Matrix Effects

-

Prepare three sets of samples:

-

Set A (Neat Solution): Prepare your analyte standard in a pure solvent (e.g., the mobile phase starting conditions) at a known concentration (e.g., mid-point of your calibration curve).

-

Set B (Post-Extraction Spike): Take a blank sample of your food matrix and perform your entire extraction procedure. Then, spike the final, clean extract with the analyte standard to the same concentration as Set A.

-

Set C (Pre-Extraction Spike): Spike the blank food matrix with the analyte standard before the extraction process begins. This set is used to determine recovery, not the matrix effect itself.

-

-

Analyze and Calculate:

-

Inject and analyze both Set A and Set B using your LC-MS/MS method.

-

Calculate the Matrix Effect (ME) using the following formula[9]:

ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

-

-

Interpret the Results:

-

ME < 100%: Indicates ion suppression.

-

ME > 100%: Indicates ion enhancement.

-

ME = 100%: No observable matrix effect.

-

A value between 80% and 120% is often considered acceptable, but this can vary depending on the specific method validation guidelines you are following.

Q5: I've confirmed a significant matrix effect. What is my first line of defense to mitigate it?

A: Your first and most critical step is to optimize your sample preparation. The goal is to remove as many interfering matrix components as possible before the sample is injected into the LC-MS/MS system.[1][10]

Comparison of Common Sample Preparation Techniques

| Technique | Principle | Best Suited For | Advantages | Disadvantages |

| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe." An extraction and cleanup method.[11] | Wide range of pesticides in fruits and vegetables.[12] | Fast, high-throughput, low solvent usage.[13] | May not be sufficient for very complex or fatty matrices without modification.[12] |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[14] | Isolating specific classes of compounds from complex matrices.[15] | High selectivity, can concentrate the analyte.[14] | Can be more time-consuming and require method development to select the correct sorbent.[16] |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Broad applicability, good for separating compounds with different polarities. | Simple and inexpensive. | Can be labor-intensive, may form emulsions, and uses large volumes of organic solvents.[1] |

For particularly challenging matrices like edible oils or spices, specialized sorbents for QuEChERS or SPE, such as those containing zirconia-based materials, can be very effective at removing fats and pigments.[7]

Q6: My sample preparation is optimized, but I still see matrix effects. What's the next step?

A: If sample prep alone isn't enough, you should focus on your chromatography and your calibration strategy.

Chromatographic Solutions

The goal here is to chromatographically separate your analyte from the interfering matrix components.

-

Improve Chromatographic Resolution:

-

Gradient Optimization: Lengthen your gradient to increase the separation between your analyte and any co-eluting matrix components.

-

Column Chemistry: Consider a different stationary phase. If you are using a standard C18 column, an alternative chemistry like a phenyl-hexyl or a polar-embedded phase might provide a different selectivity that separates your analyte from the interference.

-

UHPLC: Using a UHPLC system with sub-2-µm particle columns will provide significantly higher peak capacities and better resolution, which can often resolve the analyte from the matrix.

-

Calibration and Internal Standard Strategy

This is often the most robust way to compensate for matrix effects that cannot be eliminated through sample prep or chromatography.[3]

-

Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has gone through the same sample preparation process as your unknown samples.[17] This helps to ensure that the standards and the samples experience the same degree of ion suppression or enhancement.[1] The main challenge with this approach is obtaining a truly blank matrix.[18]

-

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective method for correcting matrix effects.[3] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N).

-

Why it works: A SIL-IS is chemically identical to your analyte, so it co-elutes perfectly and experiences the exact same matrix effects and extraction inefficiencies.[19][20] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their peak areas remains constant, even if both signals are suppressed.

-

Implementation: Add a known amount of the SIL-IS to every sample, standard, and blank at the very beginning of the sample preparation process.[21] Quantify your analyte using the peak area ratio of the analyte to the SIL-IS.

-

-

Standard Addition: In this method, the sample is split into several aliquots, and increasing known amounts of the analyte standard are added to each.[3] By plotting the instrument response against the concentration of the added standard, the original concentration in the sample can be determined by extrapolation. This method is very accurate as it calibrates within each individual sample, but it is very laborious and not practical for high-throughput analysis.[18]

Part 3: Visualizing the Workflow

Q7: Can you provide a workflow diagram to help me decide which strategy to use for addressing matrix effects?

A: Certainly. This decision tree outlines a logical approach to identifying and mitigating matrix effects.

Caption: A decision-making workflow for addressing matrix effects.

References

-

Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Today. Retrieved January 24, 2026, from [Link]

-

Stoll, D. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Retrieved January 24, 2026, from [Link]

-

Determining Matrix Effects in Complex Food Samples. (2020, August 24). Waters Corporation. Retrieved January 24, 2026, from [Link]

-

Xing, J., & Yuan, L. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(13), 875-879. Retrieved January 24, 2026, from [Link]

-

Cappiello, A., Famiglini, G., Palma, P., Pieri, M., & Termopoli, V. (2023). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Molecules, 28(1), 164. Retrieved January 24, 2026, from [Link]

-

Accounting for the matrix effect. (2024, July 4). Reddit. Retrieved January 24, 2026, from [Link]

-

Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 62(25), 5993-6002. Retrieved January 24, 2026, from [Link]

-

Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Retrieved January 24, 2026, from [Link]

-

Li, W., Li, W., Huang, M., Li, Y., Liu, H., & Xiao, H. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 928, 94-100. Retrieved January 24, 2026, from [Link]

-

Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved January 24, 2026, from [Link]

-

Puczkowska, K., Zglejc-Waszak, K., & Grembecka, M. (2024). Achievements and Challenges of Matrix Solid-Phase Dispersion Usage in the Extraction of Plants and Food Samples. Molecules, 29(11), 2604. Retrieved January 24, 2026, from [Link]

-

What is the best formula to calculate matrix effect? (2024, March 25). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023, October 16). Journal of the American Society for Mass Spectrometry. Retrieved January 24, 2026, from [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). Clinica Chimica Acta, 431, 154-159. Retrieved January 24, 2026, from [Link]

-

About the method - QuEChERS. (n.d.). QuEChERS.eu. Retrieved January 24, 2026, from [Link]

-

Chawla, S. (2016). Matrix Effects of different food matrices in quantitative analysis of pesticides in chromatography coupled to tandem mass spectrometry. Journal of Chromatography & Separation Techniques. Retrieved January 24, 2026, from [Link]

-

Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs. Retrieved January 24, 2026, from [Link]

-